molecular formula C12H8Cl2S2 B034702 1,2-Bis(3-chlorophenyl)disulfane CAS No. 19742-92-8

1,2-Bis(3-chlorophenyl)disulfane

Cat. No. B034702
CAS RN: 19742-92-8
M. Wt: 287.2 g/mol
InChI Key: OLOYVIPZMIIGOH-UHFFFAOYSA-N
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Description

1,2-Bis(3-chlorophenyl)disulfane is a compound of interest in various fields of chemistry due to its unique structure and properties. Its synthesis, structure, and properties have been explored to understand and utilize its potential in different chemical reactions and material sciences.

Synthesis Analysis

The synthesis of compounds related to 1,2-bis(3-chlorophenyl)disulfane involves various chemical strategies. For instance, the efficient synthesis of dithiazolidine derivatives from bis(chlorocarbonyl)disulfane and bis(trimethylsilyl)amines highlights innovative approaches to creating sulfur-containing compounds with specific functionalities (Barany et al., 2005).

Molecular Structure Analysis

The molecular and crystal structures of sulfur-rich compounds provide insights into the configuration and conformation of bis(3-chlorophenyl)disulfane analogs. For example, the study of sulfur-rich organic polysulfanes and their crystal structure elucidates the arrangement of sulfur atoms and their impact on the overall molecular geometry (Kustos et al., 1993).

Chemical Reactions and Properties

Chemical reactions involving 1,2-bis(3-chlorophenyl)disulfane derivatives reveal their reactivity and potential for creating novel compounds. The electrophilic properties of organodisulfide polymers, for example, demonstrate the versatility of these sulfur-containing compounds in electrochemical applications (Weng et al., 2009).

Physical Properties Analysis

The study of bis(2-chlorophenyl) disulfide, a compound structurally similar to 1,2-bis(3-chlorophenyl)disulfane, provides valuable information on the physical properties such as crystal structure and torsion angles, which are crucial for understanding the material's stability and behavior under different conditions (Mak et al., 1989).

Scientific Research Applications

  • Cancer Research : A study found that 1,2-bis(2-methylallyl)disulfane significantly inhibits human HepG2 cell proliferation and induces apoptosis, suggesting its potential as a cancer drug (Ji, Ren, Dai, & Xu, 2010).

  • Synthesis of Complex Compounds : Heterocyclization of bis(2-chloroprop-2-en-1-yl)sulfide in hydrazine hydrate-alkali medium leads to the formation of thiophene and pyrrole derivatives. This offers an efficient approach to synthesize complex compounds (Rozentsveig et al., 2022).

  • Organic Synthesis and Catalysis : Novel organic polysulfanes R2Sn (n = 5, 7, 8, 9) show promise in organic synthesis and catalysis, potentially useful in the synthesis of new compounds and polymers (Steudel, Hassenberg, Münchow, Schumann, & Pickardt, 2000).

  • Battery Technology : Poly 1,2-bis(thiophen-3-ylmethyl)disulfane exhibits excellent electrochemical reversibility and a higher specific capacity than LiCoO2, making it a suitable cathode material for secondary lithium batteries (Weng et al., 2009).

  • Synthesis of Functionalized Disulfanes : A method for synthesizing functionalized unsymmetrical disulfanes under mild conditions was developed, enabling the preparation of compounds with additional hydroxy, carboxy, or amino functionalities (Musiejuk, Klucznik, Rachon, & Witt, 2015).

  • Crystal Structure Analysis : The crystal structure of bis(2-chlorophenyl) disulfide was analyzed, revealing a monoclinic, space group P21/a with two chlorophenyl rings synclinally related (Mak, Yip, Chan, Smith, & Kennard, 1989).

  • Corrosion Inhibition : Formamidine-based thiuram disulfides were found to be efficient inhibitors of acid corrosion of mild steel by forming adsorbed films, offering high resistance to charge transfer (Akpan et al., 2022).

Safety and Hazards

The compound has several hazard statements including H302-H319-H372-H410 . The precautionary statements include P501-P273-P260-P270-P264-P280-P391-P314-P337+P313-P305+P351+P338-P301+P312+P330 .

Relevant Papers

The relevant papers for 1,2-Bis(3-chlorophenyl)disulfane can be found at Sigma-Aldrich .

properties

IUPAC Name

1-chloro-3-[(3-chlorophenyl)disulfanyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2S2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOYVIPZMIIGOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)SSC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431264
Record name 3,3'-Dichloro diphenyl disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(3-chlorophenyl)disulfane

CAS RN

19742-92-8
Record name 3,3'-Dichloro diphenyl disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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